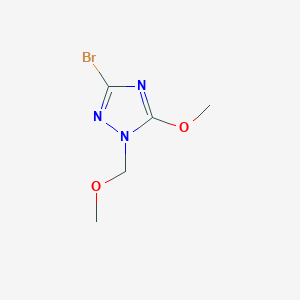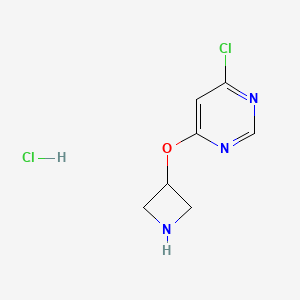
5-Bromo-7-metil-1,2,3,4-tetrahidroisoquinolina
Descripción general
Descripción
5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is a compound with the CAS Number: 1555656-45-5 . It has a molecular weight of 226.12 and its IUPAC name is 5-bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline . It is stored at room temperature and is in powder form .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) involves a two-step procedure that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination . This procedure provides direct access to 1,2,3,4-tetrahydroquinolines .Molecular Structure Analysis
The InChI code for 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is 1S/C10H12BrN/c1-7-4-8-6-12-3-2-9(8)10(11)5-7/h4-5,12H,2-3,6H2,1H3 . The Canonical SMILES string is CC1=CC2=C(CCNC2)C(=C1)Br .Chemical Reactions Analysis
The C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines can be achieved through various multicomponent reactions . Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are particularly highlighted .Physical and Chemical Properties Analysis
The compound has a molecular weight of 226.11 g/mol . It has a topological polar surface area of 12 Ų . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Química Medicinal y Diseño de Fármacos
5-Bromo-7-metil-1,2,3,4-tetrahidroisoquinolina: sirve como un andamiaje valioso en la química medicinal. Su similitud estructural con los alcaloides naturales lo convierte en un candidato principal para la síntesis de nuevos compuestos con posibles aplicaciones terapéuticas. Por ejemplo, se han explorado análogos de este compuesto por sus actividades biológicas contra varios patógenos y trastornos neurodegenerativos . El átomo de bromo presente en el compuesto proporciona un sitio para una mayor funcionalización, lo que permite a los químicos modificar la molécula para mejorar su actividad biológica o alterar sus propiedades farmacocinéticas.
Agentes Antibacterianos
El compuesto se ha utilizado en la síntesis de derivados que exhiben propiedades antibacterianas. Un estudio mencionó la creación de un nuevo compuesto que se evaluó por su propiedad antibacteriana contra ocho cepas bacterianas patógenas . Esto destaca el potencial de This compound como precursor en el desarrollo de nuevos agentes antibacterianos que podrían ser efectivos contra bacterias resistentes a los medicamentos.
Investigación Anticancerígena
La investigación sobre agentes anticancerígenos también ha involucrado este compuesto. Sus derivados pueden diseñarse para dirigirse a vías específicas involucradas en la proliferación de células cancerosas. La presencia del átomo de bromo permite la posibilidad de crear profármacos que liberan agentes anticancerígenos activos dentro del microentorno tumoral .
Tratamiento de Enfermedades Neurodegenerativas
El andamiaje de tetrahidroisoquinolina es estructuralmente similar a varios compuestos que interactúan con el sistema nervioso central. Esto hace que This compound sea un punto de partida potencial para el desarrollo de medicamentos destinados a tratar enfermedades neurodegenerativas como el Parkinson y el Alzheimer .
Modulación Farmacocinética
Modificar los fármacos para mejorar sus perfiles farmacocinéticos es un aspecto crucial del desarrollo de fármacos. Los derivados de This compound podrían utilizarse para inhibir transportadores de eflujo de fármacos como la P-glicoproteína, que a menudo contribuye a la resistencia a los fármacos al bombear fármacos fuera de las células. La inhibición simultánea de la P-glicoproteína y las enzimas metabolizadoras de fármacos podría mejorar la biodisponibilidad de los agentes terapéuticos.
Desarrollo de Metodología Sintética
El compuesto también es significativo en el campo de la química sintética. Se puede utilizar para desarrollar nuevas metodologías sintéticas o mejorar las existentes. La reacción de Pictet-Spengler, por ejemplo, es un método clásico para sintetizar tetrahidroisoquinolinas, y derivados como This compound pueden sintetizarse a través de versiones modificadas de esta reacción para producir una variedad de compuestos biológicamente activos .
Safety and Hazards
Mecanismo De Acción
Target of Action
5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Mode of Action
Thiq analogs are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
THIQ analogs are known to influence various biochemical pathways, leading to their diverse biological activities . More research is needed to identify the specific pathways affected by this compound.
Result of Action
Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Análisis Bioquímico
Biochemical Properties
5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. The interaction between 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline and these enzymes can lead to inhibition or modulation of their activity, thereby affecting neurotransmitter levels in the brain .
Cellular Effects
The effects of 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as receptors and enzymes. This binding can result in either inhibition or activation of these biomolecules. For instance, the compound can inhibit the activity of monoamine oxidase enzymes by binding to their active sites, preventing the breakdown of neurotransmitters. Additionally, 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels and improvement in behavioral outcomes. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity .
Metabolic Pathways
5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that are subsequently excreted. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound can be transported across cell membranes by organic cation transporters, facilitating its entry into cells. Once inside, it can bind to intracellular proteins, influencing its distribution and activity within the cell .
Subcellular Localization
The subcellular localization of 5-Bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s localization to the nucleus can affect gene expression and other nuclear processes .
Propiedades
IUPAC Name |
5-bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-4-8-6-12-3-2-9(8)10(11)5-7/h4-5,12H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLXOFQFQOLFTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCNC2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride](/img/structure/B1378668.png)

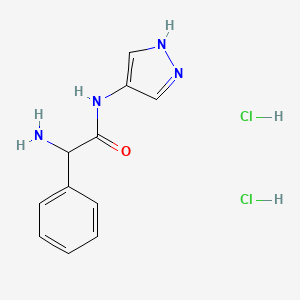
![1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B1378671.png)
![2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride](/img/structure/B1378672.png)
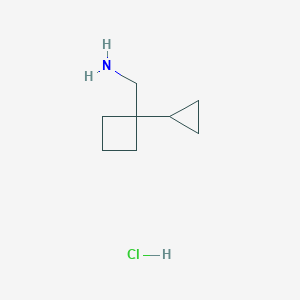
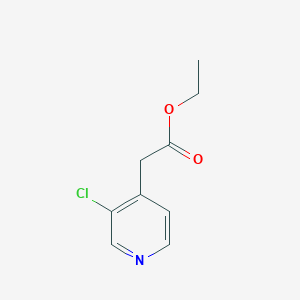
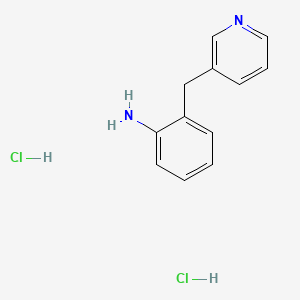
![2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1378678.png)
![tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate](/img/structure/B1378682.png)
